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Compound of Interest

Compound Name: 1,1,2-Tribromoethane

Cat. No.: B1583406

CAS Number: 13893-53-3

Disclaimer: This document is intended for informational purposes for researchers, scientists,
and drug development professionals. It is not a substitute for a comprehensive Safety Data
Sheet (SDS) and should be used in conjunction with official regulatory documentation.

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical
properties, hazards, and toxicological profile of 2-Amino-2,3-dimethylbutanenitrile (CAS RN
13893-53-3). This compound is a key intermediate in the synthesis of imidazolinone herbicides.
[1][2] Its toxicological properties are of significant interest due to potential occupational and
environmental exposure. This document includes detailed summaries of its physicochemical
characteristics, a thorough hazard assessment based on GHS classifications, and an
exploration of its mechanisms of action, including its role as a precursor to acetolactate
synthase inhibitors and the potential for cyanide-related toxicity. Experimental protocols for key
toxicological assays are provided, along with visualizations of relevant biological pathways and
experimental workflows.

Chemical and Physical Properties

2-Amino-2,3-dimethylbutanenitrile is a colorless to light yellow oily liquid.[1][3] It is slightly
soluble in water and miscible with organic solvents like ether and ethanol.[1]
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Property Value Reference
Molecular Formula CeH12N2 [4]
Molecular Weight 112.17 g/mol [4]

CAS Number 13893-53-3 [4]
Appearance Colorless to light yellow liquid [31[5]
Boiling Point 165.7 °C at 1013.25 hPa [6]

Flash Point 65.5 °C at 1013 hPa [6]

Density 0.896 £ 0.06 g/cm? (Predicted) [5]

Vapor Pressure

1.26 mmHg at 25°C

[5117]

Water Solubility

Slightly soluble

[1]

pKa

5.18 + 0.25 (Predicted)

[8]

LogP

0.7 at 23°C and pH 6.1-10.5

[1]

Hazards and GHS Classification

2-Amino-2,3-dimethylbutanenitrile is classified as a highly toxic substance. The primary

hazards are associated with its acute toxicity upon ingestion, dermal contact, and inhalation.[4]

[6] It is also very toxic to aquatic life with long-lasting effects.[4]
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GHS . . Hazard
Hazard Class o Pictogram Signal Word
Classification Statement
Acute Toxicity, H301: Toxic if
Category 3 TOKCUYHOCTb Danger
Oral swallowed
Acute Toxicity, H310: Fatal in
Category 1 TOKCUYHOCTb Danger ) )
Dermal contact with skin
Acute Toxicity, H330: Fatal if
] Category 1 TOKCUYHOCTb Danger ]
Inhalation inhaled
Hazardous to the
Aquatic Okpyxatowias ) H400: Very toxic
) Category 1 Warning o
Environment, cpepa to aquatic life
Acute Hazard
Hazardous to the )
) H410: Very toxic
Aquatic o
) Okpyxatowias ) to aquatic life
Environment, Category 1 Warning ] ]
cpega with long lasting
Long-term
effects
Hazard

Data sourced from aggregated GHS information provided by multiple companies to the ECHA
C&L Inventory.[4]

Toxicological Profile

The toxicity of 2-Amino-2,3-dimethylbutanenitrile is significant, with low LD50 and LC50 values.
A notable aspect of its toxicity is the potential to release cyanide, leading to histotoxic hypoxia.

[3]
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Endpoint Species Route Value Reference
LD50 Rat (male) Oral 83 mg/kg bw [6]
LD50 Rabbit (male) Dermal 23 mg/kg bw [6]
Rat
LC50 Inhalation 73 ppm [6]
(male/female)
Lepomis
LC50 (96h) macrochirus Aquatic 0.75 mg/L [6]

(Bluegill sunfish)

Daphnia magna

EC50 (48h Aquatic 6.9 mg/L 6

(48h) (Water flea) a g [°]
Pseudokirchnerie

NOEC (96h) lla subcapitata Aquatic 0.1 mg/L [6]

(Green algae)

Mechanism of Action and Signhaling Pathways

The biological effects of 2-Amino-2,3-dimethylbutanenitrile are primarily understood through its
role as a precursor to imidazolinone herbicides and its potential to metabolically release
cyanide.

Inhibition of Acetolactate Synthase (ALS)

2-Amino-2,3-dimethylbutanenitrile is a key intermediate in the synthesis of imidazolinone
herbicides.[1][2] These herbicides function by inhibiting the enzyme acetolactate synthase
(ALS), also known as acetohydroxyacid synthase (AHAS).[1][9] ALS is a critical enzyme in the
biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants
and microorganisms.[9][10] By blocking this enzyme, the synthesis of these essential amino
acids is halted, leading to a cessation of protein synthesis, inhibition of cell division, and
ultimately, plant death.[10]

Branched-Chain Amino Acids (Val, Leu, lle)
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Figure 1: Mechanism of action of imidazolinone herbicides derived from 2-Amino-2,3-
dimethylbutanenitrile.

Cyanide Toxicity Pathway

A significant toxicological concern with 2-Amino-2,3-dimethylbutanenitrile is its potential to
release cyanide (HCN) through metabolic processes or thermal decomposition.[3] Cyanide is a
potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport
chain.[11][12] By binding to the ferric iron (Fe3*) in cytochrome as, cyanide blocks the transfer
of electrons to oxygen, thereby halting aerobic respiration and leading to a rapid depletion of
ATP.[12][13] This "histotoxic hypoxia" results in cellular energy failure and can lead to severe

systemic effects, including neurotoxicity and cardiac arrest.[11][13]
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Figure 2: Signaling pathway of cyanide toxicity resulting from metabolic release from 2-Amino-
2,3-dimethylbutanenitrile.

Experimental Protocols

The following are generalized protocols for key toxicological studies based on OECD
guidelines. Specific experimental parameters may vary.

Acute Oral Toxicity (OECD 425)

Objective: To determine the median lethal dose (LD50) following a single oral administration.

Methodology:

Animal Model: Young adult rats (female preferred), fasted overnight prior to dosing.[14]

o Dose Administration: The test substance is administered by gavage using a stomach tube.
Dosing is sequential, with a single animal dosed at a time, typically at 48-hour intervals.[14]

» Dose Selection: The initial dose is selected based on a preliminary estimate of the LD50.
Subsequent doses are adjusted up or down based on the survival of the previous animal.[14]

» Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days.[14]

e Endpoint: The LD50 is calculated using the maximum likelihood method.[14]
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Figure 3: Experimental workflow for an acute oral toxicity study (OECD 425).
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Acute Dermal Toxicity (OECD 402)

Objective: To determine the acute toxicity following a single dermal application.

Methodology:

Animal Model: Adult rats, rabbits, or guinea pigs with healthy, intact skin. The fur on the
dorsal area is clipped 24 hours before the test.[15][16]

Test Substance Application: The substance is applied uniformly over a shaved area (at least
10% of the body surface) and held in place with a porous gauze dressing for 24 hours.[17]

Dose Levels: A fixed-dose procedure is used, with a starting dose selected based on
available data.[16]

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.
Skin irritation at the application site is also evaluated.[16]

Endpoint: Determination of the dose at which no more than one death occurs or no evident
toxicity is observed, allowing for GHS classification.[16]

Acute Inhalation Toxicity (OECD 436)

Objective: To assess the toxicity following a short-term inhalation exposure.

Methodology:

Animal Model: Young adult rats are the preferred species.[18]

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an
inhalation chamber for a standard duration of 4 hours.[18]

Concentration Levels: A stepwise procedure with pre-defined concentration levels
corresponding to GHS categories is used.[18]

Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14
days post-exposure.[18]

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://gyansanchay.csjmu.ac.in/wp-content/uploads/2023/03/DERMAL-TOXICITY-STUDIES.pdf
https://altogenlabs.com/toxicology/acute-dermal-toxicity-oecd-402/
https://www.nucro-technics.com/services/toxicology/oecd-402-acute-dermal-toxicity-fixed-dose-procedure/
https://altogenlabs.com/toxicology/acute-dermal-toxicity-oecd-402/
https://altogenlabs.com/toxicology/acute-dermal-toxicity-oecd-402/
https://altogenlabs.com/toxicology/acute-dermal-toxicity-oecd-402/
https://www.oecd.org/en/publications/test-no-436-acute-inhalation-toxicity-acute-toxic-class-method_9789264076037-en.html
https://www.oecd.org/en/publications/test-no-436-acute-inhalation-toxicity-acute-toxic-class-method_9789264076037-en.html
https://www.oecd.org/en/publications/test-no-436-acute-inhalation-toxicity-acute-toxic-class-method_9789264076037-en.html
https://www.oecd.org/en/publications/test-no-436-acute-inhalation-toxicity-acute-toxic-class-method_9789264076037-en.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Endpoint: The outcome at each step (mortality or no mortality) determines the next
concentration to be tested, leading to a GHS classification.[18]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Objective: To assess the mutagenic potential of the substance by its ability to induce reverse
mutations in strains of Salmonella typhimurium and/or Escherichia coli.

Methodology:

Test Strains: Histidine-dependent strains of S. typhimurium or tryptophan-dependent strains
of E. coli are used.[19][20]

o Exposure: Bacteria are exposed to the test substance at various concentrations, both with
and without a metabolic activation system (S9 mix).[21]

e Plating: The treated bacteria are plated on a minimal agar medium lacking the required
amino acid.[20]

¢ Incubation: Plates are incubated for 48-72 hours.

« Endpoint: The number of revertant colonies (colonies that have regained the ability to
synthesize the required amino acid) is counted and compared to the control. A significant,
dose-dependent increase in revertant colonies indicates mutagenic potential.[19]

In Vitro Mammalian Chromosome Aberration Test (OECD
473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured
mammalian cells.

Methodology:

o Cell Cultures: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or
human peripheral blood lymphocytes, are used.[6][8]

o Exposure: Cell cultures are exposed to at least three concentrations of the test substance for
a defined period, both with and without metabolic activation (S9 mix).[22]
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o Metaphase Arrest: After exposure, a metaphase-arresting substance (e.g., colcemid) is
added to accumulate cells in metaphase.[22]

e Harvesting and Staining: Cells are harvested, fixed, and stained.

¢ Analysis: Chromosomes are analyzed microscopically for structural aberrations (e.g., breaks,
gaps, exchanges). A statistically significant, dose-dependent increase in the frequency of
aberrant cells indicates a clastogenic effect.[22]

Synthesis

A common method for the synthesis of 2-Amino-2,3-dimethylbutanenitrile is a variation of the
Strecker synthesis.[21]

Reaction Scheme:

3-Methyl-2-butanone + Ammonium Chloride + Sodium Cyanide — 2-Amino-2,3-
dimethylbutanenitrile

General Protocol:

e Sodium cyanide, water, and concentrated ammonia are combined and stirred until the
sodium cyanide is dissolved.

o Ammonium chloride and a phase transfer catalyst (e.g., benzyltriethylammonium chloride)
are added.

o 3-Methyl-2-butanone (methyl isopropyl ketone) is added dropwise while maintaining the
temperature below 30°C.

e The mixture is stirred at room temperature for 4-6 hours.

e The organic phase is separated, and the aqueous phase is extracted with a solvent like
dichloromethane.

e The combined organic phases are dried and the solvent is removed.

e The final product is purified by vacuum distillation.[2][5]
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Figure 4: General workflow for the synthesis of 2-Amino-2,3-dimethylbutanenitrile.
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Conclusion

2-Amino-2,3-dimethylbutanenitrile is a chemical intermediate with significant industrial use,
particularly in the agrochemical sector. Its high acute toxicity via oral, dermal, and inhalation
routes necessitates stringent safety protocols during handling and use. The primary
mechanisms of its biological activity and toxicity are linked to its role as a precursor to ALS-
inhibiting herbicides and the potential for metabolic release of cyanide, which disrupts cellular
respiration. A thorough understanding of its properties and hazards, as outlined in this guide, is
crucial for ensuring the safety of researchers and workers and for mitigating environmental
risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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